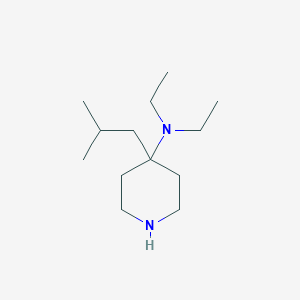

N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine

Description

N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine is a piperidine derivative characterized by a saturated six-membered ring with a tertiary amine at the 4-position. The molecule features two ethyl groups (N,N-diethyl) and a branched 2-methylpropyl (isobutyl) substituent at the 4-position of the piperidine ring. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity compared to simpler piperidine derivatives, which may influence its pharmacokinetic behavior and receptor interactions.

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N,N-diethyl-4-(2-methylpropyl)piperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-5-15(6-2)13(11-12(3)4)7-9-14-10-8-13/h12,14H,5-11H2,1-4H3 |

InChI Key |

SWLZPTPJLXDVOF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1(CCNCC1)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Piperidone Derivatives

A common and effective approach to synthesize N,N-dialkylated piperidin-4-amines involves reductive amination of 4-piperidone or its derivatives with the corresponding amines.

- Procedure: 4-Piperidone is reacted with diethylamine and the appropriate alkyl aldehyde or ketone (in this case, 2-methylpropanal or equivalent) under reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Outcome: This affords the N,N-diethyl substituted piperidin-4-amine with the 2-methylpropyl group attached at the 4-position.

- Reference: A related synthesis of N,N-dimethylpiperidin-4-amine was reported by treating 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature for several days, followed by acidic workup and extraction to isolate the product.

Mannich-Type Condensation Reactions

Mannich condensation is a versatile method for constructing piperidin-4-one skeletons, which can be further transformed into substituted piperidin-4-amines.

- Example: The synthesis of piperidin-4-one derivatives via condensation of aldehydes, ketones, and ammonium acetate under reflux in ethanol has been reported with good yields (up to 88%).

- Application: After obtaining the piperidin-4-one intermediate, reductive amination or nucleophilic substitution with diethylamine can introduce the N,N-diethyl group and the 2-methylpropyl substituent.

- Advantage: This method allows for the introduction of diverse substituents by varying the aldehyde and ketone components.

Cyclization and Functionalization of Esters and Amines

Cyclization of diester amines followed by hydrolysis and decarboxylation can yield 4-piperidone intermediates, which are precursors for substituted piperidin-4-amines.

- Mechanism: Starting from beta-keto esters formed via aldol-type reactions (e.g., acetone and formaldehyde), cyclization with ammonia forms the piperidone ring. Subsequent reduction yields piperidine derivatives.

- Functionalization: The 4-piperidone can be alkylated or aminated to introduce the N,N-diethyl and 2-methylpropyl groups.

- Reference: This approach is discussed in theoretical synthetic routes for 4-piperidone and related compounds.

Etherification and Hydrolysis Routes to Piperidone Derivatives

A patented process describes the preparation of 4-piperidone hydrochloride hydrate via etherification of N-carbethoxy-4-piperidone using trimethyl orthoformate and acid catalysis, followed by hydrolysis and crystallization steps.

- Stepwise Process:

- Etherification: N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in methanol with p-toluene sulfonic acid catalyst to form N-carbethoxy-4,4-dimethoxypiperidine.

- Hydrolysis: The dimethoxypiperidine derivative is hydrolyzed under basic conditions to yield 4,4-dimethoxypiperidine.

- Conversion to 4-piperidone HCl hydrate: Acidic treatment with concentrated HCl at controlled temperatures furnishes 4-piperidone hydrochloride hydrate with high purity and yield (up to 86.37%).

- Relevance: This intermediate can be further aminated and alkylated to form the target this compound.

Use of Substituted 4-Piperidones for Final Functionalization

The synthesis of 2-substituted 4-piperidones, including 2-methyl substituted derivatives, has been demonstrated using cyclization of dienones and subsequent functional group transformations.

- Approach: These building blocks are used to prepare biologically relevant compounds by selective substitution on the piperidine ring.

- Functionalization: The 4-piperidone core can be converted into the corresponding amines by reductive amination with diethylamine, introducing the N,N-diethyl group.

- Application: Such methodologies are adaptable for preparing this compound by selecting appropriate substituents during synthesis.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of this compound is most reliably achieved through multi-step synthesis involving:

- Formation of the piperidine ring with appropriate substitution at the 4-position, often starting from 4-piperidone or its derivatives.

- Reductive amination with diethylamine to introduce the N,N-diethyl functionality.

- Use of controlled etherification and hydrolysis steps to obtain high purity intermediates.

- Application of Mannich condensation and cyclization reactions to build the core structure efficiently.

The choice of method depends on scale, available starting materials, and desired purity. The etherification and hydrolysis patent route offers high purity and yield, suitable for industrial scale. Reductive amination provides flexibility for late-stage functionalization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Halogenated compounds, alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Scientific Research Applications

Monoamine Uptake Inhibition:

- N,N-disubstituted 4-amino-piperidines have been identified as inhibitors of monoamine uptake . This mechanism is crucial in treating disorders of the central and/or peripheral nervous system .

- Monoamines such as serotonin, norepinephrine, and dopamine play significant roles as neurotransmitters. Compounds inhibiting their uptake are valuable in treating nervous system disorders .

- Certain 4-amino-piperidine derivatives are utilized as monoamine uptake inhibitors . For example, N-(2-Methylpropyl)-N-[(quinolin-3-yl)methyl]piperidin-4-amine is dissolved in diethyl ether and methanol in some experiments .

Potential Therapeutic Applications:

- Compounds that modify serotonergic receptor activity can be beneficial in treating neuropsychiatric diseases such as schizophrenia, depression, anxiety, sleep disorders, and affective disorders like major depression and bipolar disorder .

- These compounds may also be effective against drug-induced psychoses and psychoses related to neurodegenerative disorders like Alzheimer's or Huntington's Disease .

- Further potential applications include treating hypertension, migraine, vasospasm, ischemia, and thrombotic conditions such as myocardial infarction and stroke .

- Monoamine uptake inhibitors show promise in treating a range of conditions from neuropsychiatric disorders to thrombotic conditions .

Analgesic Studies:

- Pethidine-type compounds, which are structurally related to piperidines, have been explored for analgesic properties. For instance, N-2-phenylethyl-norpethidine and N-2-hydroxy-2-phenylethyl-norpethidine are reportedly more active than pethidine .

- Variations in the substituents on the piperidine nitrogen atom can significantly affect analgesic potency .

- One study notes that morpholinoethyl norpethidine is several times more potent than pethidine .

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Receptor Binding and Selectivity

- Muscarinic Receptor Targeting: 4-DAMP analogs () with diphenylacetyloxy substituents demonstrate high affinity for M3 receptors due to aromatic interactions.

- Enzyme Inhibition: Piperidine derivatives with indole and pyridopyrazine moieties () inhibit enzymes like p38 MAP kinase or p97 ATPase. The target compound’s lack of aromatic heterocycles may limit such activity but could favor alternative targets like monoamine oxidases .

Thermodynamic and Kinetic Profiles

- Thermodynamics : 4-DAMP analogs () exhibit temperature-dependent receptor binding, with enthalpy-driven interactions. The target compound’s flexible aliphatic groups may favor entropy-driven binding, altering residence time on targets .

Biological Activity

N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine (often referred to as DEMPA) is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

DEMPA has the molecular formula C13H28N2 and a molecular weight of 214.38 g/mol. Its structure features a piperidine ring substituted with diethyl and 2-methylpropyl groups, which significantly influence its biological properties.

Research indicates that DEMPAs may interact with various neurotransmitter systems, particularly those involving histamine and other central nervous system (CNS) neurotransmitters. Piperidine derivatives are known to exhibit diverse pharmacological effects, including modulation of receptor activity.

Biological Activities

Case Study 1: Histamine H3 Receptor Antagonism

In a controlled study using guinea pig jejunum tissues, DEMPAs exhibited significant antagonist activity at H3 receptors, leading to increased neurotransmitter release. The measured potency was comparable to established H3 antagonists, suggesting therapeutic potential in treating CNS disorders .

Case Study 2: Antiproliferative Effects

A series of experiments assessed the antiproliferative effects of DEMPAs against several cancer cell lines. The results indicated that modifications to the piperidine structure could lead to enhanced efficacy, with some derivatives showing IC50 values below 10 µM against specific cancer types .

Table 1: Biological Activity Summary of DEMPAs

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Histamine H3 Antagonism | Potent antagonist activity | |

| Antiproliferative Activity | IC50 < 10 µM in cancer cell lines | |

| Anti-inflammatory Effects | Reduced NO production |

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound Variation | Observed Potency (pA2) | Activity Type |

|---|---|---|

| Basic DEMPAs | 7.79 | H3 Receptor Antagonism |

| Substituted Derivative A | 8.06 | H3 Receptor Antagonism |

| Substituted Derivative B | IC50 < 10 µM | Antiproliferative Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.